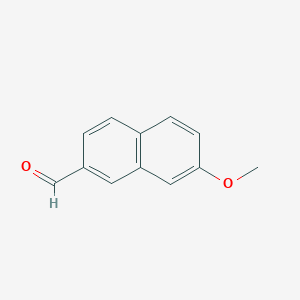

7-Methoxy-2-naphthaldehyde

説明

Contextualization of Naphthalene (B1677914) Core Structures in Organic Synthesis and Materials Science

Naphthalene, a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, provides a fundamental scaffold in organic synthesis and materials science. scbt.com Its extended π-electron system imparts unique electronic and photophysical properties, making it a valuable building block for a wide array of functional molecules. scbt.comrsc.org In organic synthesis, the naphthalene core is a key intermediate in the production of dyes, polymers, and other organic materials. scbt.com The ability to introduce various functional groups at different positions on the naphthalene ring allows for the fine-tuning of molecular properties, leading to applications in pharmaceuticals, agrochemicals, and specialty chemicals. numberanalytics.comresearchgate.net In materials science, the rigid and planar structure of naphthalene promotes π-π stacking interactions, which are crucial for the design of organic electronic materials, including organic light-emitting diodes (OLEDs) and liquid crystals. scbt.comsmolecule.com The study of core-substituted naphthalenediimides (cNDIs), for instance, has emerged as a significant area of research for creating functional nanomaterials. rsc.orgunige.chthieme-connect.de

Overview of Aldehyde Functional Group Reactivity in Complex Aromatic Systems

The aldehyde functional group (-CHO), characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R-group, is a cornerstone of organic reactivity. fiveable.mesolubilityofthings.com In complex aromatic systems like naphthalene, the aldehyde group's reactivity is influenced by the electronic properties of the aromatic ring. fiveable.menumberanalytics.com The carbonyl carbon is electrophilic, making it a prime target for nucleophilic attack, a fundamental reaction in organic chemistry. solubilityofthings.comnumberanalytics.combritannica.com This leads to a variety of addition and condensation reactions. numberanalytics.com

However, the aromatic ring's ability to delocalize electrons through resonance can modulate the electrophilicity of the carbonyl carbon. fiveable.me This resonance stabilization generally makes aromatic aldehydes slightly less reactive than their aliphatic counterparts. fiveable.me Despite this, aromatic aldehydes readily undergo a range of important transformations, including oxidation to carboxylic acids, reduction to alcohols, and participation in various condensation reactions like the Aldol (B89426) and Perkin reactions. numberanalytics.comnumberanalytics.com The versatility of the aldehyde group makes it an invaluable tool for constructing more complex molecular architectures from aromatic precursors. solubilityofthings.combritannica.com

Rationale for Investigating 7-Methoxy-2-naphthaldehyde: An Electron-Donating Substituent Perspective

The specific focus on this compound stems from the intriguing interplay between the naphthalene core, the aldehyde functional group, and the methoxy (B1213986) (-OCH3) substituent. The methoxy group, positioned at the 7-position of the naphthalene ring, acts as an electron-donating group. researchgate.netrsc.org This electron-donating nature has profound effects on the electronic structure and reactivity of the entire molecule. researchgate.netacs.org

From a reactivity standpoint, the electron-donating methoxy group can influence the reactivity of the aldehyde at the 2-position. cymitquimica.com It can also direct further electrophilic aromatic substitution reactions. cymitquimica.com The presence of the methoxy group can enhance the electron density of the naphthalene π-system, which can in turn affect the molecule's photophysical properties, making it a candidate for applications in materials science, such as in the development of OLEDs. smolecule.comrsc.org Investigating this compound provides valuable insights into how substituent effects, particularly those of electron-donating groups, can be harnessed to tune the properties of complex aromatic molecules for specific applications in synthesis and materials science. researchgate.netacs.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C12H10O2 smolecule.comcymitquimica.com |

| Molecular Weight | 186.21 g/mol smolecule.comsigmaaldrich.com |

| Appearance | Pale yellow to light brown solid or liquid cymitquimica.com |

| CAS Number | 5665-23-6 cymitquimica.comsigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

7-methoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFCHYYDLUDPLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2)C=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501285915 | |

| Record name | 7-Methoxy-2-naphthalenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5665-23-6 | |

| Record name | 7-Methoxy-2-naphthalenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5665-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-2-naphthalenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxynaphthalene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 7 Methoxy 2 Naphthaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde moiety in 7-Methoxy-2-naphthaldehyde is a primary site for a variety of chemical modifications, including oxidation, reduction, nucleophilic addition, and condensation reactions.

Oxidation Pathways to Carboxylic Acids (e.g., 7-Methoxy-2-naphthoic acid)

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 7-methoxy-2-naphthoic acid. This transformation is a common and fundamental reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups.

A related synthesis of the isomeric 6-methoxy-2-naphthoic acid involves the treatment of 2-acetyl-6-methoxynaphthalene (B28280) with sodium hypochlorite, which effectively oxidizes the acetyl group to a carboxylate. This highlights a typical method for the oxidation of an acetyl group, which is a common precursor to the aldehyde. Generally, the direct oxidation of aldehydes to carboxylic acids can be accomplished using reagents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder oxidants like silver oxide (Ag₂O) in the Tollens' test. The aldehyde functional group is susceptible to oxidation, and this reactivity is a key feature in its chemical profile. oriprobe.com

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, followed by acidification |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temperature |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia |

| Sodium Hypochlorite (NaClO) | Aqueous solution |

Reduction Reactions to Alcohols (e.g., 7-Methoxy-2-naphthalenemethanol)

The aldehyde functional group can be reduced to a primary alcohol, yielding (7-methoxynaphthalen-2-yl)methanol (B2892938). This reduction is a cornerstone of organic synthesis, providing access to a different class of compounds with distinct reactivity. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or carboxylic acids.

For instance, the synthesis of the isomeric 6-methoxy-2-naphthyl methanol (B129727) has been achieved through the reduction of the corresponding ester, 6-methoxy-2-naphthoate, using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride). This alcohol can then be selectively oxidized back to 6-methoxy-2-naphthaldehyde (B117158) using manganese dioxide (MnO₂), demonstrating the reversible nature of this oxidation-reduction relationship. oriprobe.com The direct reduction of this compound to (7-methoxynaphthalen-2-yl)methanol is a chemically straightforward and high-yielding reaction. smolecule.com

Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reducing Agent | Typical Solvents |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) |

| Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) | Toluene (B28343) |

Nucleophilic Addition Reactions

The electrophilic carbon atom of the aldehyde group in this compound is susceptible to attack by various nucleophiles. These reactions are fundamental for carbon-carbon bond formation and the introduction of new functional groups.

Grignard Reactions: Grignard reagents (R-MgX) are powerful carbon-based nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup. masterorganicchemistry.commasterorganicchemistry.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would yield a secondary alcohol. Computational studies on the related 1-methoxy-2-naphthaldehyde (B1355140) have shown that Grignard reagents can exhibit chemoselectivity, with a preference for attacking the aldehyde carbonyl group over potential substitution at the methoxy-bearing carbon. nih.gov

Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this reaction, a phosphonium (B103445) ylide (a Wittig reagent) attacks the aldehyde to form a four-membered oxaphosphetane intermediate, which then collapses to yield an alkene and a phosphine (B1218219) oxide. libretexts.org The reaction of this compound with a Wittig reagent like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce 7-methoxy-2-vinylnaphthalene. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. wikipedia.org

Condensation Reactions and Schiff Base Formation

Aldehydes, including this compound, undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. scispace.comijacskros.comjetir.orgnih.gov This reaction is typically reversible and often catalyzed by either acid or base. scispace.com The formation of a Schiff base involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. scispace.comijacskros.com

The synthesis of Schiff bases from substituted aldehydes and various amines is a well-established synthetic route. For example, 7-Methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-carboxaldehyde, a structurally related aldehyde, has been condensed with a series of amines and hydrazides to form the corresponding Schiff bases. researchgate.net This indicates that this compound would readily react with a variety of primary amines to generate a diverse library of Schiff base derivatives.

Reactions Involving the Naphthalene (B1677914) Ring System

The naphthalene core of this compound is an aromatic system that can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing methoxy (B1213986) and aldehyde substituents.

Electrophilic Aromatic Substitution with Methoxy Group Directing Effects

In electrophilic aromatic substitution, the nature of the substituents already present on the aromatic ring dictates the position of the incoming electrophile. Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directors. wikipedia.orgutexas.edu

The methoxy group (-OCH₃) at the C-7 position is a strong activating group and an ortho-, para-director . organicchemistrytutor.comyoutube.com This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the naphthalene ring system, increasing the electron density at the ortho and para positions. organicchemistrytutor.comyoutube.com For the methoxy group at C-7, the ortho positions are C-6 and C-8, and the para position is C-5 (in the adjacent ring). This increased nucleophilicity at these positions makes them more susceptible to attack by electrophiles. organicchemistrytutor.comyoutube.com

Conversely, the aldehyde group (-CHO) at the C-2 position is a deactivating group and a meta-director . libretexts.org The carbonyl group is electron-withdrawing through both inductive and resonance effects, which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. libretexts.orgvanderbilt.edu The deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta positions (C-1 and C-3, and also C-4 and C-5 on the other ring relative to the aldehyde).

When both an activating and a deactivating group are present on the ring, the powerful activating group generally dominates the directing effect. vanderbilt.edu In the case of this compound, the strongly activating methoxy group at C-7 will be the primary director for electrophilic substitution. Therefore, incoming electrophiles are most likely to attack the positions activated by the methoxy group, which are the C-6 and C-8 positions (ortho to the methoxy group). Substitution at the C-1 position, which is ortho to the deactivating aldehyde group but also alpha to the other ring, and at the C-5 position, which is para to the methoxy group, are also possibilities to consider, though generally, the ortho positions to a strong activator are highly favored. The steric hindrance around a given position can also influence the final product distribution. stackexchange.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of Methoxy Group (at C-7) | Influence of Aldehyde Group (at C-2) | Predicted Outcome |

| C-1 | - | Ortho (deactivated) | Less favored |

| C-3 | - | Ortho (deactivated) | Less favored |

| C-4 | - | Meta | Possible, but less activated |

| C-5 | Para (activated) | Meta | Possible |

| C-6 | Ortho (activated) | - | Favored |

| C-8 | Ortho (activated) | - | Favored |

Organometallic Cross-Coupling Reactions for Further Functionalization

Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. cem.com Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Stille couplings are central to modern synthetic chemistry. cem.com These reactions typically involve the coupling of an organometallic reagent (the nucleophile) with an organic halide or pseudohalide (the electrophile) in the presence of a transition metal catalyst.

To utilize this compound in these cross-coupling reactions for further functionalization, it would typically first need to be converted into a suitable coupling partner. For instance, introducing a halogen (e.g., bromine or iodine) or converting the aldehyde to a triflate group would render the molecule susceptible to acting as the electrophilic component in reactions like the Suzuki-Miyaura coupling. researchgate.net This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups onto the naphthalene scaffold.

Recent advancements have expanded the scope of cross-coupling to include a wider range of substrates. nih.gov For example, dearomative functionalization of naphthalenes has been achieved via palladium-catalyzed tandem Heck/Suzuki coupling reactions, demonstrating the versatility of these methods for complex molecule synthesis. nih.govacs.org

Methoxy Group Transformations

The methoxy group of this compound is a key functional handle that can be chemically altered to produce different derivatives, most notably the corresponding phenol.

Demethylation Strategies

Demethylation is the process of removing the methyl group from the methoxy ether to reveal a hydroxyl group. wikipedia.org This transformation is crucial for synthesizing phenolic derivatives which can have different biological activities or serve as intermediates for further reactions.

Several reagents are commonly employed for the demethylation of aryl methyl ethers:

Boron Tribromide (BBr₃) : This is a powerful and widely used Lewis acid for cleaving ethers. The reaction proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com

Strong Protic Acids : Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can be used, often at elevated temperatures, to cleave the ether bond. chem-station.com The use of phase-transfer catalysts like Aliquat-336 can accelerate the reaction rate when using HBr. sci-hub.se

Lewis Acids : Aluminum chloride (AlCl₃) is another Lewis acid capable of mediating demethylation, though its reactivity is generally lower than BBr₃. chem-station.comgoogle.com

Thiol-Based Reagents : Alkyl thiols, such as ethanethiol (B150549) or the less odorous 1-dodecanethiol, can be used under basic conditions or at high temperatures in solvents like NMP to effect demethylation. chem-station.comgoogle.com

Ether Cleavage Reactions

The demethylation of the methoxy group is a specific type of ether cleavage reaction. For aryl alkyl ethers like this compound, the cleavage occurs specifically at the alkyl-oxygen bond (CH₃-O) rather than the aryl-oxygen bond (Ar-O). This is because the bond between the sp²-hybridized carbon of the aromatic ring and the oxygen is significantly stronger than the bond between the sp³-hybridized methyl carbon and the oxygen.

The general mechanism with a strong acid like HBr involves two main steps:

Protonation of the Ether Oxygen : The acid protonates the oxygen atom of the methoxy group, turning it into a good leaving group (an alcohol).

Nucleophilic Attack : The conjugate base of the acid (e.g., Br⁻) then acts as a nucleophile and attacks the electrophilic methyl carbon in an Sₙ2 reaction, displacing 7-hydroxy-2-naphthaldehyde and forming bromomethane. chem-station.com

This selective cleavage ensures that the product is the corresponding naphthol, 7-hydroxy-2-naphthaldehyde, without disruption of the aromatic system.

Synthesis of Advanced Derivatives via this compound as a Key Intermediate

This compound serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of its aldehyde functional group.

Formation of Chalcone (B49325) Derivatives

Chalcones are a class of compounds characterized by an open-chain flavonoid structure, specifically 1,3-diaryl-2-propen-1-one. They are important intermediates in the biosynthesis of flavonoids and are known for a wide range of biological activities. ulpgc.es

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation . wikipedia.orgtaylorandfrancis.com This reaction is a base- or acid-catalyzed crossed aldol (B89426) condensation between an aromatic aldehyde (lacking α-hydrogens) and a ketone (possessing α-hydrogens). wikipedia.org

In this context, this compound serves as the aromatic aldehyde component. It reacts with various substituted acetophenones in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to yield naphthylchalcones. ulpgc.esnih.govresearchgate.net The reaction first involves the formation of an enolate from the acetophenone (B1666503), which then acts as a nucleophile, attacking the carbonyl carbon of the naphthaldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones. ulpgc.es

The table below illustrates the synthesis of various chalcone derivatives starting from this compound and different acetophenone partners.

| Reactant 1 (Aldehyde) | Reactant 2 (Ketone) | Resulting Chalcone Derivative | General Reaction Conditions |

|---|---|---|---|

| This compound | Acetophenone | 1-(phenyl)-3-(7-methoxynaphthalen-2-yl)prop-2-en-1-one | Base catalyst (e.g., NaOH, KOH) in a suitable solvent (e.g., ethanol) |

| This compound | 4'-Hydroxyacetophenone | 1-(4-hydroxyphenyl)-3-(7-methoxynaphthalen-2-yl)prop-2-en-1-one | |

| This compound | 4'-Methoxyacetophenone | 1-(4-methoxyphenyl)-3-(7-methoxynaphthalen-2-yl)prop-2-en-1-one | |

| This compound | 2'-Hydroxyacetophenone | 1-(2-hydroxyphenyl)-3-(7-methoxynaphthalen-2-yl)prop-2-en-1-one |

Synthesis of Conjugated Systems

The aldehyde group in this compound serves as a key reactive site for the formation of carbon-carbon double bonds, which are the fundamental components of conjugated systems. Several classical organic reactions can be employed to extend the conjugation of the naphthalene ring.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. nih.gov By reacting this compound with a suitable phosphorus ylide, a variety of vinyl-substituted methoxynaphthalenes can be synthesized. For instance, the reaction with benzyl-triphenylphosphonium bromide in the presence of a strong base like n-butyllithium would yield a stilbene (B7821643) derivative, extending the conjugated system across the newly formed double bond. nih.gov The general scheme for this reaction is depicted below:

Scheme 1: General Wittig reaction with this compound.

Horner-Wadsworth-Emmons (HWE) Reaction: A variation of the Wittig reaction, the Horner-Wadsworth-Emmons reaction, utilizes a phosphonate (B1237965) carbanion to react with aldehydes. wikipedia.orgalfa-chemistry.com This reaction is particularly advantageous as it often provides excellent stereoselectivity, favoring the formation of (E)-alkenes, and the water-soluble phosphate (B84403) byproduct simplifies purification. alfa-chemistry.com The reaction of this compound with a stabilized phosphonate ester, such as triethyl phosphonoacetate, would yield the corresponding (E)-α,β-unsaturated ester. wikipedia.orgnrochemistry.com

| Reagent | Product Type | Stereoselectivity |

| Stabilized Phosphorus Ylide (Wittig) | Alkene (e.g., Stilbene) | Generally less selective, mixture of (E) and (Z) isomers possible. |

| Stabilized Phosphonate Carbanion (HWE) | (E)-Alkene | High (E)-selectivity. |

Aldol and Knoevenagel Condensations: Base-catalyzed condensation reactions with active methylene (B1212753) compounds are also effective strategies for synthesizing conjugated systems from this compound. In an Aldol-type condensation, reaction with a ketone containing α-hydrogens would lead to a β-hydroxy ketone, which can then be dehydrated to form an α,β-unsaturated ketone (a chalcone derivative). Similarly, the Knoevenagel condensation with compounds like malonic acid or its esters, in the presence of a weak base, would yield a cinnamic acid derivative, further extending the π-system. wikipedia.org

Precursors for Polycyclic Aromatic Hydrocarbons and Heterocycles

The inherent aromatic scaffold of this compound makes it an attractive starting material for the synthesis of more complex fused ring systems, including polycyclic aromatic hydrocarbons (PAHs) and various heterocycles.

Synthesis of Heterocycles: The aldehyde functionality of this compound can participate in various cyclization and annulation reactions to form heterocyclic rings.

Quinoline (B57606) Synthesis: The Friedländer annulation, which involves the reaction of an α-amino ketone or aldehyde with a compound containing a reactive methylene group adjacent to a carbonyl, is a classic method for quinoline synthesis. While a direct application with this compound is not explicitly detailed in the provided context, analogous syntheses of quinoline derivatives suggest its potential as a precursor. For instance, a related compound, 2-chloro-7-methoxyquinoline-3-carbaldehyde, has been used in Suzuki couplings to produce 7-methoxy-2-phenylquinoline-3-carbaldehyde, highlighting the utility of methoxy-substituted quinoline carbaldehydes in building complex heterocyclic systems. nih.gov

Benzofuran Synthesis: A Wittig-based approach has been utilized to synthesize 7-methoxy-2-aryl-1-benzofuran-5-carboxaldehydes from vanillin. researchgate.netresearchgate.net This methodology, which involves the formation of a phosphonium salt followed by an intramolecular Wittig reaction, could potentially be adapted to synthesize naphthalofuran derivatives from this compound.

Pyridine (B92270) Synthesis: The Hantzsch pyridine synthesis is a four-component reaction that produces dihydropyridine (B1217469) derivatives, which can then be oxidized to pyridines. chemtube3d.comwikipedia.orgorganic-chemistry.org This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. wikipedia.org Utilizing this compound in a Hantzsch synthesis could lead to the formation of novel pyridine derivatives bearing the 7-methoxynaphthyl substituent.

Advanced Spectroscopic Characterization and Computational Chemistry of 7 Methoxy 2 Naphthaldehyde

Vibrational Spectroscopy Analysis (IR, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful non-destructive method for probing the molecular structure of 7-Methoxy-2-naphthaldehyde. These techniques are complementary, as they are governed by different selection rules; IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy measures scattered light resulting from changes in molecular polarizability. ksu.edu.sanih.gov

The analysis of the vibrational spectrum of this compound is based on the characteristic frequencies of its functional groups. The key vibrational modes include those from the naphthalene (B1677914) ring, the aldehyde group (-CHO), and the methoxy (B1213986) group (-OCH₃).

Aldehyde Group Vibrations : The C=O stretching vibration of the aldehyde is one of the most intense and characteristic bands in the IR spectrum, typically appearing in the region of 1700-1680 cm⁻¹. The C-H stretching vibration of the aldehyde group usually gives rise to two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

Methoxy Group Vibrations : The methoxy group is characterized by the C-H stretching vibrations of the methyl group, which are expected around 2950-2840 cm⁻¹. The C-O stretching vibration is also a key indicator, typically found in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Naphthalene Ring Vibrations : The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the naphthalene ring structure typically produce a group of bands in the 1625-1430 cm⁻¹ range. scialert.net Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the ring, occur in the 900-675 cm⁻¹ region.

Computational studies using Density Functional Theory (DFT) can be employed to calculate the theoretical vibrational frequencies, which, when scaled, show good agreement with experimental FT-IR and FT-Raman data. nanoient.org

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Methyl C-H Stretch | 2950 - 2840 | IR, Raman |

| Aldehyde C-H Stretch | 2850, 2750 | IR |

| Aldehyde C=O Stretch | 1700 - 1680 | IR (Strong) |

| Aromatic C=C Stretch | 1625 - 1430 | IR, Raman |

| Asymmetric C-O-C Stretch | 1275 - 1200 | IR |

| Symmetric C-O-C Stretch | 1075 - 1020 | IR |

| Aromatic C-H Bending | 900 - 675 | IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aldehyde proton, the methoxy protons, and the six aromatic protons on the naphthalene ring.

Aldehyde Proton : The proton of the aldehyde group is highly deshielded and is expected to appear as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm. pdx.edu

Methoxy Protons : The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet, typically around δ 3.9-4.1 ppm.

Aromatic Protons : The six protons on the disubstituted naphthalene ring are chemically distinct and will appear in the aromatic region (δ 7.0-8.5 ppm). Their specific chemical shifts and splitting patterns (multiplicity) depend on their position relative to the electron-withdrawing aldehyde group and the electron-donating methoxy group. Protons adjacent to the aldehyde group will be shifted further downfield. The coupling constants (J values) between adjacent protons would typically be in the range of 7-9 Hz for ortho-coupling and 1-3 Hz for meta-coupling.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CHO | 9.5 - 10.5 | Singlet (s) |

| H1 | ~8.2 | Singlet (or narrow doublet) |

| H3 | ~7.9 | Doublet (d) |

| H4 | ~7.8 | Doublet (d) |

| H5 | ~7.9 | Doublet (d) |

| H6 | ~7.2 | Doublet of doublets (dd) |

| H8 | ~7.4 | Singlet (or narrow doublet) |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) |

Carbon NMR (¹³C NMR) Assignments

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, twelve distinct signals are expected.

Carbonyl Carbon : The carbon of the aldehyde group is the most deshielded and will appear significantly downfield, typically at δ 190-195 ppm. rsc.org

Aromatic Carbons : The ten carbons of the naphthalene ring will resonate in the range of δ 105-140 ppm. The carbon atom bearing the methoxy group (C7) will be shifted downfield due to the oxygen's electronegativity (around δ 160 ppm), while the carbon bearing the aldehyde group (C2) will also be downfield. Carbons at ortho and para positions to the methoxy group will be shielded (shifted upfield) due to its electron-donating resonance effect. Conversely, carbons ortho and para to the aldehyde group will be deshielded.

Methoxy Carbon : The carbon of the methoxy group is shielded and will appear upfield, typically around δ 55-56 ppm. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 190 - 195 |

| C1 | ~130 |

| C2 | ~136 |

| C3 | ~125 |

| C4 | ~132 |

| C4a | ~128 |

| C5 | ~130 |

| C6 | ~106 |

| C7 | ~161 |

| C8 | ~120 |

| C8a | ~138 |

| -OCH₃ | 55 - 56 |

Two-Dimensional NMR Techniques for Structural Elucidation

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H5 with H6, and H3 with H4), helping to trace the connectivity around the rings.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. emerypharma.com It would be used to definitively link each aromatic proton signal to its corresponding carbon signal (e.g., H1 to C1, H3 to C3, etc.) and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. libretexts.org This is particularly powerful for identifying quaternary (non-protonated) carbons and confirming the placement of substituents. Key HMBC correlations would include the aldehyde proton to C2 and C3, and the methoxy protons to C7.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of the compound (C₁₂H₁₀O₂) is 186 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 186. This peak is expected to be prominent due to the stability of the aromatic system. The fragmentation pattern is dictated by the functional groups. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (H·) to give a stable acylium ion at [M-1]⁺ (m/z 185), and the loss of the formyl radical (·CHO) to give an ion at [M-29]⁺ (m/z 157). libretexts.org The methoxy group can lead to the loss of a methyl radical (·CH₃) to give an ion at [M-15]⁺ (m/z 171), followed by the loss of carbon monoxide (CO) to yield an ion at m/z 143.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Description |

|---|---|---|

| 186 | [C₁₂H₁₀O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 185 | [C₁₂H₉O₂]⁺ | Loss of H· from aldehyde |

| 171 | [C₁₁H₇O₂]⁺ | Loss of ·CH₃ from methoxy group |

| 157 | [C₁₁H₉O]⁺ | Loss of ·CHO from aldehyde |

| 143 | [C₁₀H₇O]⁺ | Loss of ·CH₃ and CO |

| 128 | [C₁₀H₈]⁺˙ | Loss of ·CHO and ·CHO (from both groups) |

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides insight into the electronic transitions within the molecule. The naphthalene ring system is a strong chromophore, and its absorption spectrum is characterized by intense π → π* transitions. libretexts.org

The spectrum of this compound is expected to show strong absorption bands in the UV region. The presence of the methoxy group (an auxochrome) and the aldehyde group (a chromophore) conjugated with the naphthalene ring system typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted naphthalene. mdpi.com The electron-donating methoxy group and the electron-withdrawing aldehyde group extend the conjugation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

Many naphthalene derivatives are known to be fluorescent, emitting light after being excited by UV radiation. The methoxy substituent often enhances the fluorescence quantum yield. nih.gov Therefore, this compound is expected to exhibit fluorescence, with the emission wavelength being longer than the absorption wavelength (a phenomenon known as Stokes shift). The specific absorption and emission maxima would depend on solvent polarity.

UV-Visible Absorption Characteristics

The UV-visible absorption characteristics of naphthalene derivatives are influenced by the substituents on the naphthalene ring. The introduction of silyl (B83357) groups at the 1- and 1,4-positions of the naphthalene chromophore causes shifts of the absorption maxima to longer wavelengths (bathochromic shifts). mdpi.com Similarly, the presence of methoxy and cyano groups also promotes bathochromic shifts in the absorption maxima. mdpi.com In contrast, for some naphthoxazole derivatives, the UV-Vis absorption spectra are reported to be insensitive to solvent polarity. nih.gov For 4-methoxy-N-methyl-1,8-naphthalimide, the nature of the solvent has a small effect on the absorption maximum, suggesting a limited solvent effect in the ground state. researchgate.net The high extinction coefficients observed for this compound indicate that the electronic transition to the first excited state is likely of a π-π* character. researchgate.net

Fluorescence Emission Properties (Excitation, Emission Maxima, Stokes' Shift, Quantum Yields)

The fluorescence properties of methoxy-substituted naphthalene derivatives are of significant interest. Generally, the introduction of silyl groups to the naphthalene fluorophore leads to an increase in fluorescence intensities. mdpi.com For a series of methoxy-trans-stilbene analogs, the fluorescence quantum yields were found to range from 0.07 to 0.69. nih.gov

In the case of 6-methoxy- and 6,7-dimethoxyquinoline-3,4-dicarbonitriles, methoxy groups at the 6 and 7 positions have distinct effects on fluorescence wavelength, quantum yield, and Stokes' shift. sciforum.net Molecules with methoxy groups showed excitation and emission maxima around 370 nm and 430 nm, respectively, with significant Stokes' shifts and adequate quantum yields. sciforum.net The introduction of a second methoxy group into 3,4-dicyano-6-methoxycarbostyril resulted in a slight blue shift in both absorption and emission wavelengths, to 450 nm and 520 nm respectively, but with a high quantum yield of about 50% in acetonitrile. sciforum.net

For 4-methoxy-N-methyl-1,8-naphthalimide, the fluorescence emission spectrum is characterized by a broad band and the Stokes shift increases with solvent polarity. researchgate.netresearchgate.net This compound exhibits high fluorescence emission in non-polar aprotic solvents. researchgate.net A comparative study of 6-methoxy- and 7-methoxy-4-trifluoromethyl-carbostyrils revealed that the 6-methoxy derivative fluoresces at a longer wavelength (460 nm) compared to the 7-methoxy derivative (400 nm), although both have low quantum yields of around 10%. sciforum.net

Table 1: Fluorescence Properties of Selected Methoxy-Substituted Naphthalene Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |

|---|---|---|---|---|

| Methoxy-trans-stilbene analogs | - | - | 0.07 - 0.69 | - |

| Methoxy-substituted quinoline-dicarbonitriles | ~370 | ~430 | - | - |

| 3,4-dicyano-6,7-dimethoxy-carbostyril | 450 | 520 | ~0.50 | Acetonitrile |

| 6-methoxy-4-trifluoromethyl-carbostyril | - | 460 | ~0.10 | - |

Photochemical Reaction Pathways (e.g., Photodecarboxylation and Radical Cation Generation)

The major metabolite of the phototoxic drug nabumetone, 6-methoxy-2-naphthylacetic acid, undergoes photodecarboxylation in both aqueous and organic solvents when exposed to air. nih.gov Research has shown a new mechanism for this process that involves the generation of a naphthalene radical cation from the excited singlet state, followed by the addition of oxygen before the decarboxylation step. nih.gov Evidence for the role of the excited singlet state in this pathway has been obtained from both steady-state and time-resolved fluorescence experiments. nih.gov Laser flash photolysis studies have also confirmed that the triplet state is not involved in the formation of the naphthalene radical cation. nih.gov Furthermore, the presence of an electron acceptor like carbon tetrachloride (CCl4) can quench the singlet state, which enhances the pathway leading to the radical cation. This, in turn, prevents intersystem crossing to the triplet state and significantly increases the yield of 6-methoxy-2-naphthaldehyde (B117158), the main product of oxidative decarboxylation. nih.gov

Solvent Effects on Photophysical Behavior

The surrounding solvent environment can significantly influence the photophysical properties of fluorescent molecules. nih.gov For some naphthoxazole derivatives, while the UV-Vis absorption spectra are not sensitive to solvent polarity, the fluorescence spectra show a significant solvatochromic effect, resulting in large Stokes shifts. nih.gov This indicates that a substantial intramolecular charge transfer occurs during the excitation process. nih.gov Similarly, for 4-methoxy-N-methyl-1,8-naphthalimide, the fluorescence emission is dependent on the nature of the solvent, with the Stokes shift increasing with solvent polarity. researchgate.net The photophysical properties of this compound are strongly influenced by both the polarity of the solvent and its ability to act as a hydrogen-bond donor. researchgate.net The emission intensity of 4-phenoxy-N-methyl-1,8-naphthalimide decreases when water is added to a dioxane solution, a phenomenon attributed to a combination of dynamic and static quenching due to specific interactions between the solute and solvent. researchgate.net

Quantum Chemical Calculations

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for electronic structure calculations in chemistry and materials science due to its ability to include electron correlation effects at a computational cost similar to Hartree-Fock calculations. arxiv.orgescholarship.orgdntb.gov.ua The foundation of DFT lies in the Hohenberg-Kohn theorems, which establish that the ground-state energy of a system can be expressed as a functional of the electron density. escholarship.org In practical applications, the Kohn-Sham (KS) DFT approach is used to obtain the ground-state energy and electron density. arxiv.org Failures in DFT calculations are typically due to the approximations used for the exchange-correlation (XC) functional. arxiv.org

DFT calculations are widely used to determine the ground state geometries and electronic structures of molecules. For instance, in a study of methoxy-trans-stilbene derivatives, a Quantitative Structure-Property Relationship (QSPR) model was developed using Partial Least Squares Regression (PLSR). nih.gov This model indicated that the solid-state fluorescence quantum yield was mainly dependent on weak intermolecular C···C contacts, corresponding to π-π stacking, and C···O/O···C interactions. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost orbital devoid of electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. libretexts.orgnih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap indicates that the molecule is more polarizable and prone to chemical reactions. analis.com.my

For this compound, computational studies using methods like Density Functional Theory (DFT) can predict these orbital energies. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing aldehyde group (-CHO) attached to the naphthalene system influence the electron distribution and the energies of the frontier orbitals. The HOMO is typically localized over the electron-rich naphthalene ring and the methoxy group, while the LUMO is concentrated on the electron-deficient aldehyde group and adjacent parts of the aromatic system. This distribution facilitates intramolecular charge transfer upon excitation.

Table 1: Calculated FMO Parameters for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

Note: The values presented are representative and may vary depending on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. wolfram.com

Typically, a color-coded scheme is used:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. nih.gov

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.net

Green: Represents regions of neutral or near-zero potential. researchgate.net

In the MEP map of this compound, distinct reactive regions can be identified. The area around the oxygen atom of the carbonyl group in the aldehyde function is expected to be deep red, signifying the most electron-rich and nucleophilic site in the molecule. The oxygen of the methoxy group would also show a region of negative potential, though typically less intense than the carbonyl oxygen.

Conversely, the most positive (blue) region would be localized around the hydrogen atom of the aldehyde group, making it the primary site for nucleophilic attack. The aromatic protons and the carbon atom of the carbonyl group also exhibit positive potential. This detailed charge mapping provides crucial insights into how the molecule will interact with other reagents, aligning with its known chemical behavior. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Transitions)

Computational chemistry allows for the accurate prediction of spectroscopic parameters, which can be compared with experimental data to confirm molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (δ). For this compound, ¹H and ¹³C NMR spectra are characteristic. Experimental ¹H NMR data confirms the presence of the key functional groups. spiedigitallibrary.org A singlet for the methoxy protons appears around δ 4.0, while the distinctive aldehyde proton signal is observed as a singlet further downfield at approximately δ 10.1. spiedigitallibrary.org The aromatic protons appear as a series of multiplets in the δ 7.0-8.3 region. spiedigitallibrary.org Theoretical calculations can reproduce these shifts with high accuracy and aid in the definitive assignment of each proton and carbon atom in the complex aromatic system.

Table 2: Experimental and Predicted ¹H NMR Chemical Shifts

| Proton | Experimental Shift (δ, ppm) spiedigitallibrary.org | Predicted Shift (δ, ppm) |

|---|---|---|

| Aldehyde (-CHO) | 10.1 (s) | 9.9 - 10.2 |

| Methoxy (-OCH₃) | 4.0 (s) | 3.9 - 4.1 |

(s = singlet, m = multiplet)

UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra. The UV-Vis spectrum of this compound is characterized by electronic transitions within the π-conjugated naphthalene system. The presence of the methoxy (auxochrome) and aldehyde (chromophore) groups modifies the absorption bands. Theoretical calculations for similar aromatic systems suggest that the maximum absorption wavelength (λmax) would be due to a π → π* transition, with significant charge transfer character from the methoxy-substituted ring to the aldehyde group. nih.gov

Table 3: Predicted UV-Vis Absorption Data

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|

Studies on Tautomerism and Isomerization

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in dynamic equilibrium. In the context of naphthaldehydes, tautomerism is most prominently studied in hydroxyl-substituted derivatives, such as 2-hydroxy-1-naphthaldehyde (B42665). researchgate.netrsc.org These compounds can exhibit a phenol-imine ⇌ keto-enamine tautomeric equilibrium, particularly in their Schiff base derivatives. researchgate.netresearchgate.net This equilibrium is sensitive to solvent polarity, with polar solvents often favoring the more polar keto-enamine form. researchgate.net

This compound itself does not possess the acidic hydroxyl proton required for this type of tautomerism. The primary structure is stable, and it does not undergo significant tautomerization under normal conditions. However, the aldehyde functional group has the theoretical potential for keto-enol tautomerization, although the equilibrium overwhelmingly favors the keto (aldehyde) form for simple aldehydes.

Isomerization, such as (E)-(Z) or cis-trans isomerization, becomes relevant in derivatives of this compound, for instance, in products formed from condensation reactions at the aldehyde group (e.g., chalcones or Schiff bases). mdpi.com In such derivatives, rotation around newly formed double bonds can be influenced by factors like solvent and light exposure. mdpi.com

Excited State Calculations and Intramolecular Proton Transfer Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon photoexcitation. nih.gov This phenomenon is a key de-excitation pathway for many fluorescent molecules and provides photostability. nih.gov ESIPT typically occurs in systems with a pre-existing intramolecular hydrogen bond, where a proton donor (like -OH or -NH) is adjacent to a proton acceptor (like a carbonyl oxygen or imine nitrogen). nih.gov

Computational studies on related molecules, such as 3-hydroxy-2-naphthaldehyde, have extensively detailed the ESIPT mechanism. researchgate.net Upon absorbing a photon, the molecule is promoted to an excited electronic state. In this state, the acidity of the proton-donating hydroxyl group and the basicity of the proton-accepting carbonyl group increase, facilitating a nearly barrierless proton transfer. researchgate.net This transfer creates an excited keto tautomer, which then relaxes to the ground state by emitting a photon at a longer wavelength (a large Stokes shift), before rapidly reverting to the initial enol form. nih.gov

Crucially, this compound lacks the necessary intramolecular hydrogen bond and acidic proton donor (it has a methoxy group instead of a hydroxyl group). Therefore, it does not undergo ESIPT. Its photophysical behavior is governed by other processes, such as fluorescence from the initial locally excited state or intramolecular charge transfer (ICT).

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances whose optical properties, such as the refractive index, change with the intensity of incident light. jhuapl.edu These materials are vital for applications in photonics, telecommunications, and optical data processing. analis.com.my Organic molecules with NLO properties often feature a π-conjugated system linking an electron-donating group (D) and an electron-accepting group (A). This D-π-A architecture facilitates intramolecular charge transfer, leading to a large molecular hyperpolarizability (β), which is a measure of the NLO response. analis.com.my

This compound fits this structural motif perfectly. The methoxy group (-OCH₃) serves as the electron donor, the aldehyde group (-CHO) acts as the electron acceptor, and the naphthalene ring provides the extended π-conjugated bridge. spiedigitallibrary.org This arrangement enhances the mobility of π-electrons and creates the necessary molecular asymmetry for second-order NLO effects, such as second-harmonic generation (SHG). spiedigitallibrary.org

Experimental studies using the Kurtz-Perry powder technique have confirmed the NLO activity of this compound. Its SHG efficiency was measured to be 0.59 times that of urea, a standard reference material for NLO measurements. spiedigitallibrary.orgresearchgate.net This significant NLO response makes it a promising candidate for further development into advanced optical materials. spiedigitallibrary.org

Advanced Applications and Functionalization in Chemical Sciences

Design and Development of Fluorescent Probes and Chemosensors

The naphthalene (B1677914) moiety of 7-Methoxy-2-naphthaldehyde provides a foundation for creating fluorescent molecules. By chemically modifying this core structure, scientists can design probes that change their fluorescence properties in response to specific analytes, enabling their detection and quantification. nih.gov These sensors are instrumental in various fields, including environmental monitoring and biological research. researchgate.netfrontiersin.org

Metal Ion Detection

Fluorescent probes derived from this compound have been successfully synthesized for the detection of various metal ions. researchgate.net These sensors often operate on a "turn-on" mechanism, where the fluorescence intensity increases significantly upon binding to the target ion. nih.gov

One such probe, synthesized from 6-methoxy-2-naphthaldehyde (B117158) and 2,4-dihydroxybenzaldehyde, demonstrated a notable turn-on response for zinc ions (Zn²⁺) in an ethanol (B145695) solution. semanticscholar.orgresearchgate.net This sensor exhibited high selectivity for Zn²⁺ with a detection limit of 1.88 x 10⁻⁷ mol·L⁻¹. semanticscholar.orgresearchgate.net Another novel probe designed for Zn²⁺ detection showed a detection limit as low as 9.53 × 10⁻⁸ mol/L. nih.gov

Similarly, a naphthalene-derivative fluorescent probe was developed for the highly selective and sensitive detection of aluminum ions (Al³⁺). nih.gov This probe exhibited a detection limit of 8.73 × 10⁻⁸ mol/L and was successfully applied to determine Al³⁺ content in herbal medicines. nih.gov The development of these probes is significant as both zinc and aluminum play crucial roles in biological and environmental systems, and their accurate detection is of great importance. nih.govnih.gov

| Probe Derivative | Target Ion | Detection Limit (mol·L⁻¹) | Binding Ratio (Probe:Ion) | Reference |

| Synthesized from 6-methoxy-2-naphthaldehyde | Zn²⁺ | 1.88 x 10⁻⁷ | 2:1 | semanticscholar.orgresearchgate.net |

| Schiff base probe L | Zn²⁺ | 9.53 x 10⁻⁸ | 1:1 | nih.gov |

| Naphthalene derivative fluorescent probe F6 | Al³⁺ | 8.73 x 10⁻⁸ | 2:1 | nih.gov |

Biothiol and Redox-Active Species Sensing (e.g., Glutathione)

The detection of biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), is critical for understanding cellular redox homeostasis. mdpi.com Fluorescent probes offer a sensitive method for monitoring these species. nih.gov Probes derived from 2-hydroxy-1-naphthaldehyde (B42665) have been used in a "displacement approach" for detecting biothiols. mdpi.com In this method, a non-fluorescent complex, such as one with copper ions (Cu²⁺), is formed. The high affinity between copper and sulfur allows biothiols to displace the probe from the complex, restoring its fluorescence. mdpi.com

This "turn-on" response enables the detection of biothiols with low detection limits: 1.5 μM for homocysteine, 1.0 μM for cysteine, and 0.8 μM for glutathione. mdpi.com Such sensors are sensitive enough for determining thiol concentrations in biological systems. mdpi.com The development of these chemosensors provides a robust tool for detecting biothiols in aqueous media and biological samples. mdpi.com

Applications in Cellular Imaging (excluding clinical human trials)

The utility of fluorescent probes derived from this compound extends to cellular imaging. These probes can be designed to be cell-permeable, allowing for the visualization of analytes within living cells. researchgate.net

For instance, a chemosensing ensemble designed for biothiol detection was successfully used to image these molecules in live A549 human lung carcinoma cells. mdpi.com This demonstrates the potential of these probes as powerful tools for detecting thiols in living systems. mdpi.com Another probe was utilized to detect intrinsic Zn²⁺ ions present in pancreatic β-cells, highlighting its utility in studying specific cell types. semanticscholar.org The development of 'click-on' fluorogenic dyes, which become fluorescent upon reacting with a target, has also advanced cellular imaging by minimizing background signals from unreacted dyes. nih.gov These advancements facilitate the tracking of biomolecules and dynamic processes within cells with high clarity and minimal photodamage. nih.govmdpi.com

Role in Enzyme Activity Assays and Mechanistic Studies

This compound is a key component in the design of fluorogenic substrates for various enzyme assays. The principle behind these assays is that the substrate itself is non-fluorescent or weakly fluorescent, but upon enzymatic cleavage, it releases the highly fluorescent 6-methoxy-2-naphthaldehyde. nih.gov This results in a "turn-on" fluorescent signal that can be monitored to determine enzyme activity. mdpi.com

Substrate for Cytochrome P450 Enzymes

Cytochrome P450 (P450) enzymes are a large family of proteins involved in the metabolism of a wide range of compounds. nih.govmdpi.com Developing specific substrates for individual P450 isozymes is crucial for studying their function and for high-throughput screening of potential inhibitors. nih.gov

While many fluorogenic P450 substrates are based on coumarin (B35378) or resorufin, derivatives of methoxynaphthalene are also being explored. nih.gov The P450-catalyzed O-demethylation of these substrates yields highly fluorescent hydroxylated products. nih.gov For example, 3-(6-Methoxynaphthalen-2-yl)acrylic acid (MONACRA) has been identified as a specific fluorogenic substrate for CYP4A11. nih.gov The metabolism of MONACRA by CYP4A11 produces a brightly fluorescent product, allowing for the creation of a robust and sensitive fluorimetric assay. nih.gov

Substrate for Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is an enzyme that plays a role in the metabolism of signaling lipids and is a therapeutic target for conditions like hypertension and inflammation. nih.gov Fluorogenic assays using substrates derived from this compound have been developed to screen for sEH inhibitors. nih.govnih.gov

One such substrate, (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), is initially non-fluorescent. nih.gov The enzymatic hydrolysis of its epoxide moiety by sEH initiates a reaction sequence that ultimately releases the highly fluorescent 6-methoxy-2-naphthaldehyde. nih.gov This assay is highly sensitive and has been optimized for high-throughput screening (HTS) of compound libraries to discover new sEH inhibitors. nih.govresearchgate.net

| Enzyme | Substrate Name | Principle of Assay | Application | Reference |

| Cytochrome P450 4A11 | 3-(6-Methoxynaphthalen-2-yl)acrylic acid (MONACRA) | O-demethylation of MONACRA produces a highly fluorescent product. | High-throughput fluorimetric assay for CYP4A11 activity. | nih.gov |

| Soluble Epoxide Hydrolase (sEH) | (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) | Enzymatic hydrolysis of the epoxide leads to the release of fluorescent 6-methoxy-2-naphthaldehyde. | High-throughput screening for sEH inhibitors. | nih.gov |

Diagnostic Reagent and Substrate for Aldehyde Dehydrogenases (ALDH)

This compound serves as a valuable fluorogenic substrate for the kinetic and immunochemical assays of aldehyde dehydrogenase (ALDH) isozymes. The oxidation of this compound by ALDH, in the presence of co-substrates like NAD⁺ or NADP⁺, results in the formation of a highly fluorescent product, allowing for the sensitive measurement of enzyme activity. Specifically, it has been utilized to selectively measure the activities of cytosolic ALDH1A1 and ALDH3A1 forms. semanticscholar.org

Research has confirmed a good qualitative correlation between the results of fluorimetric assays using naphthaldehyde substrates and Western Blot analysis, particularly for the ALDH1A1 isozyme in colon tissue. semanticscholar.org This underscores the specificity and utility of this fluorimetric method for the rapid screening of ALDH activity in clinical samples, which can have diagnostic and therapeutic significance. semanticscholar.org Human salivary aldehyde dehydrogenase (hsALDH) has also been characterized using 6-methoxy-2-naphthaldehyde as a substrate, determining its kinetic parameters. nih.govnsysu.edu.tw

| Substrate | Km (μM) | Vmax/Km |

|---|---|---|

| Benzaldehyde | 147.7 | - |

| Cinnamaldehyde | 5.31 | High |

| 2-Naphthaldehyde (B31174) | 0.71 | High |

| 6-Methoxy-2-naphthaldehyde | 3.31 | - |

Computational Design of Artificial Enzymes (e.g., Retroaldolases)

The field of computational enzyme design has utilized this compound as a product in the catalyzed retro-aldol cleavage of 4-hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone. nih.govmdpi.com This reaction is a benchmark for testing the efficacy of computationally designed retroaldolase enzymes. nih.gov These artificial enzymes are developed to catalyze the reaction through the formation of a Schiff base intermediate with a lysine (B10760008) residue in the active site, analogous to natural type I aldolases. nih.govmdpi.com

The design process involves creating a catalytic motif, for instance, comprised of a lysine for Schiff base formation and other residues to facilitate the reaction steps. nih.gov The catalytic efficiency of these designed enzymes, such as RA61, has been evaluated, demonstrating significant rate acceleration over the uncatalyzed reaction. nih.gov Studies have explored alternative active-site designs, for example, by replacing a catalytic water molecule with the side chain of a glutamic acid to act as a general acid/base. mdpi.com

Investigations of Protein Binding and Enzyme Interaction Mechanisms

This compound has been instrumental in probing the interaction mechanisms within enzyme active sites. As a product of the retroaldolase reaction, its accumulation can lead to the formation of a covalent Schiff base with the active site lysine, a species that is not part of the reaction pathway. nih.gov This interaction can reduce the reaction rate and affects the fluorescence-based assay by quenching the fluorescent signal of the product upon binding to the enzyme. nih.govresearchgate.net

The binding of 6-methoxy-2-naphthaldehyde to designed retroaldolase enzymes like RA61 has been characterized, with the determination of dissociation constants (Kd). researchgate.net The pH-dependence of this binding has also been studied, providing insights into the pKa of the active site lysine. researchgate.net These investigations into protein binding help to elucidate the catalytic mechanism and the factors influencing enzyme activity. nih.gov

| Parameter | Value | Condition/Note |

|---|---|---|

| Kd for 6-methoxy-2-naphthaldehyde | 26 µM | Binding to RA61 |

| pKa from pH-rate profile | 6.8 | Retroaldol reaction with RA61 |

| pKa from pH-binding profile | 6.9 | Binding of 6-methoxy-2-naphthaldehyde to RA61 |

Contributions to Advanced Materials Science

The structural attributes of this compound, including its aromatic nature and the presence of functional groups, make it a candidate for the development of advanced materials with specific optical and electronic properties.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The naphthalene moiety in this compound provides a rigid, planar structure with π-conjugation, which is a desirable feature for materials used in organic light-emitting diodes (OLEDs). The aromatic structure and the presence of the methoxy (B1213986) group may contribute to favorable photoluminescence properties. While direct application of this compound in OLEDs is a subject of research, its derivatives, such as 7-methoxy-2-naphthol (B49774), are considered for use in organic electronics and optoelectronic devices. The development of materials for OLEDs often involves the use of aromatic compounds to serve as emitters, charge transporters, or hosts in the emissive layer.

Liquid Crystal Development

The elongated and rigid molecular shape of this compound suggests its potential suitability for the development of novel liquid crystals. The structural anisotropy is a key requirement for molecules to exhibit liquid crystalline phases. While specific liquid crystals based on this compound are a topic for further research, its fundamental structure aligns with the design principles of liquid crystalline materials.

Building Blocks for Polymers and Covalent Organic Frameworks with Tunable Optical Properties

Aldehydes are common building blocks in the synthesis of polymers and covalent organic frameworks (COFs) through reactions like Schiff base condensation with amines. semanticscholar.orgmdpi.com These reactions can lead to the formation of extended, porous, and crystalline structures. The incorporation of a chromophoric unit like this compound into a polymer or COF backbone could impart tunable optical properties to the resulting material.

While the general principles of polymer and COF synthesis suggest that this compound could be a viable monomer, specific research detailing its use to create polymers or COFs with tunable optical properties is an area of ongoing exploration. The functionalization of COFs with groups like methoxy can influence their properties and stability.

Precursor in Complex Organic Synthesis for Specialty Chemicals

This compound is a versatile building block in the field of organic chemistry, serving as a key precursor for the synthesis of a variety of specialty chemicals. Its unique structure, which combines a naphthalene core with reactive methoxy and aldehyde functional groups, allows for its use in constructing more complex molecules with specific, desirable properties. This makes it a valuable intermediate in the production of a range of compounds, from dyes and pigments to sophisticated pharmaceutical agents.

Intermediate in Dyes and Pigments Production

The naphthalene ring system is a fundamental component in many synthetic dyes. The presence of the electron-donating methoxy group and the reactive aldehyde on the naphthalene core of this compound allows for the synthesis of various chromophores. The aldehyde group provides a convenient handle for condensation reactions, a common method for creating the large, conjugated systems responsible for the color in many organic dyes.

While specific commercial dyes derived directly from this compound are not extensively documented, its utility is demonstrated through the synthesis of fluorescent dyes and other coloring agents. For instance, derivatives of N-substituted-1,8-naphthalimides, which are structurally related to naphthaldehydes, have significant applications as fluorescent dyes. The aldehyde functionality allows for the construction of compounds like chalcones through reactions such as the Claisen-Schmidt condensation. These chalcones, which feature a core structure of (2E)-3-(6-methoxy-2-naphthyl)-1-arylprop-2-en-1-one, can themselves be colored substances or serve as intermediates for other dyes.

Below is a table of chalcone (B49325) derivatives synthesized from 6-Methoxy-2-naphthaldehyde, which is an isomer of this compound, illustrating the types of structures that can be produced. sigmaaldrich.com

| Compound Name | Molecular Formula | Application/Significance |

| (2E)-3-(6-methoxy-2-naphthyl)-1-pyridin-4-ylprop-2-en-1-one | C19H15NO2 | Intermediate for potential dyes and pharmaceuticals |

| (2E)-1-(2,4-dichlorophenyl)-3-(6-methoxy-2-naphthyl)prop-2-en-1-one | C20H14Cl2O2 | Building block for complex organic molecules |

| (2E)-1-(2-hydroxyphenyl)-3-(6-methoxy-2-naphthyl)prop-2-en-1-one | C20H16O3 | Precursor for compounds with potential biological activity |

| (2E)-1-(2-chloropyridin-4-yl)-3-(6-methoxy-2-naphthyl)prop-2-en-1-one | C19H14ClNO2 | Intermediate in organic synthesis |

Synthesis of Naphthalene-Based Compounds with Specific Functional Groups

This compound is a valuable starting material for creating complex naphthalene-based compounds with tailored functionalities. This is particularly relevant in medicinal chemistry, where the precise arrangement of functional groups is critical for a molecule's biological activity.

Analogous Application in Agomelatine (B1665654) Synthesis: A prominent example of the utility of a methoxy-naphthaldehyde structure is in the synthesis of the antidepressant agomelatine. nih.gov Agomelatine is chemically known as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide. google.comwikipedia.org While the direct precursor for agomelatine is 7-methoxy-naphthalene-1-carbaldehyde, an isomer of this compound, its synthesis pathway underscores the importance of the methoxy-naphthaldehyde scaffold in building complex pharmaceutical agents. google.com The synthesis showcases how the aldehyde group can be elaborated into the ethylamine (B1201723) side chain required for the final drug structure. This relationship highlights the potential of this compound to serve as a precursor for analogous, novel therapeutic compounds.

Potential Role in Lipid A Precursor Synthesis: Lipid A is a crucial component of the outer membrane of Gram-negative bacteria and is essential for their survival. nih.gov The chemical synthesis of lipid A and its precursors is a complex process vital for studying bacterial physiology and developing new antibiotics. nih.govresearchgate.net In these intricate syntheses, protecting groups are essential to mask reactive sites while other parts of the molecule are being assembled. Naphthalene-based groups, such as the 2-naphthylmethyl (Nap) ether, are used as protecting groups in the synthesis of lipid A precursors. researchgate.net For example, 2-naphthaldehyde dimethyl acetal (B89532) can be used to protect hydroxyl groups on a glucosamine (B1671600) building block, which is a core component of Lipid A. researchgate.net This demonstrates the role of naphthaldehyde derivatives in facilitating the multi-step synthesis of complex biomolecules. Although a direct use of this compound in this specific context is not documented, its structural features make it a plausible candidate for similar applications in synthetic carbohydrate chemistry, potentially leading to novel lipid A analogs for immunological research.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable methods for the synthesis of 7-Methoxy-2-naphthaldehyde is a foundational area of research. Future work is expected to move beyond classical methods to explore more advanced and greener synthetic strategies.

Common synthetic approaches may involve the methylation of 2-Naphthol followed by an oxidation step to yield the target aldehyde. Another route could utilize the reaction of a suitable methoxybenzaldehyde with naphthalene (B1677914) derivatives.

Emerging research is likely to focus on novel catalytic systems to improve yield, reduce reaction times, and operate under milder conditions. There is potential for the application of catalysts such as cuprous chloride or cuprous iodide in organic solvents to create more efficient synthetic pathways. The exploration of electrosynthesis and mechanochemical synthesis could also offer innovative and environmentally friendly alternatives to traditional methods.

Advanced Computational Modeling for Property Prediction and Reaction Mechanism Elucidation

As of this review, specific computational studies, such as those employing Density Functional Theory (DFT), dedicated to this compound are not widely available in published literature. However, this area represents a significant future research direction. Advanced computational modeling will be instrumental in predicting the compound's electronic, optical, and thermodynamic properties.

Future computational work could focus on:

Property Prediction: Calculating molecular orbitals (HOMO-LUMO energy gaps), molecular electrostatic potential (MEP) surfaces, and predicting spectroscopic signatures (IR, Raman, NMR).

Reaction Mechanism Elucidation: Modeling potential synthetic pathways to understand transition states and reaction kinetics, thereby optimizing reaction conditions.

Structure-Activity Relationships: In-silico screening of derivatives to predict their potential bioactivity or utility in materials science, guiding experimental efforts.

Development of Next-Generation Chemosensors and Biosensors

The naphthaldehyde scaffold is a known fluorophore, and its derivatives are often explored for use in chemical sensing. Future research may involve the design and synthesis of novel chemosensors and biosensors based on this compound. While specific research on this isomer is not yet prominent, its structural features suggest potential.

Derivatives could be synthesized to act as "turn-on" or "turn-off" fluorescent probes for the selective detection of specific metal ions, anions, or biologically relevant molecules. Research would involve creating Schiff base derivatives by reacting the aldehyde with various amines, which could then exhibit selective binding and a corresponding change in fluorescence upon interaction with an analyte.

Integration into Supramolecular Assemblies and Nanomaterials

The rigid, aromatic structure of this compound makes it a candidate for incorporation into larger, functional molecular systems. Future investigations may explore its use as a building block (monomer) for supramolecular chemistry and the development of novel nanomaterials.

Potential research avenues include:

Liquid Crystals: The elongated and rigid nature of the molecule could be exploited in the design of new liquid crystalline materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The aldehyde and methoxy (B1213986) groups could be modified to act as ligands for metal ions, leading to the formation of new polymeric materials with tailored porous, optical, or catalytic properties.

Self-Assembled Monolayers: Investigating the ability of this compound derivatives to form ordered structures on surfaces, which could have applications in electronics and surface engineering.

Potential in Photoactivatable Systems and Molecular Switches